molecular formula C8H9ClOS B8792605 Phenol, 4-[(2-chloroethyl)thio]- CAS No. 101637-76-7

Phenol, 4-[(2-chloroethyl)thio]-

Cat. No.: B8792605
CAS No.: 101637-76-7
M. Wt: 188.67 g/mol
InChI Key: KWRYDTVXQNECNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-[(2-chloroethyl)thio]- is a useful research compound. Its molecular formula is C8H9ClOS and its molecular weight is 188.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-[(2-chloroethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[(2-chloroethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101637-76-7

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

4-(2-chloroethylsulfanyl)phenol

InChI

InChI=1S/C8H9ClOS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2

InChI Key

KWRYDTVXQNECNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g 4-(2-hydroxy-ethylsulfanyl)-phenol (29 mmol) in 100 ml CH2,Cl2 were added at 0° C. 2.6 ml pyridine (32.3 mmol) and 2.34 ml SOCl2 (32.3 mmol), dissolved in 10 ml CH2Cl2. The reaction mixture was stirred for 1 h at r.t. and then quenched by the addition of water. The organic phase was separated and washed twice with sat. NaHCO3-solution. The combined aqueous phases were extracted with CH2Cl2 twice and the combined organic layers were dried over MgSO4 and the solvent was removed under reduced pressure to give 4.6 g product (24.3 mmol, 83%) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
CH2,Cl2
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-chloro-ethanol (3.9 g, 0.049 mole) was added to a solution of the product of Example 35 (7.4 g, 0.049 mole) in water (0.1 mole) and acetone (50 ml). After cooling with an ice bath triethylphosphine (5.6 g, 0.047 mole) was added dropwise over 25 minutes. Ethyl ether (200 ml) and water (75 ml) were added and the layers separated. The organic layer was washed with water (4×50 ml) and saturated sodium chloride (2×25 ml) dried over magnesium sulfate, filtered and concentrated to give a yellow oil. The structure was confirmed by its NMR spectrum.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mol
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-chloro-ethanol (3.9 g, 0.049 mole) was added to a solution of the product of Example 35 (7.4 g, 0.049 mole) in acetone (50 ml). After cooling with an ice bath triethylphosphine (5.6 g, 0.047 mole) was added dropwise over 25 minutes. Ethyl ether (200 ml) and water (75 ml) were added and the layers separated. The organic layer was washed with water (4×50 ml) and saturated sodium chloride (2×25 ml) dried over magnesium sulfate, filtered and concentrated to give a yellow oil. The structure was confirmed by its NMR spectrum.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

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